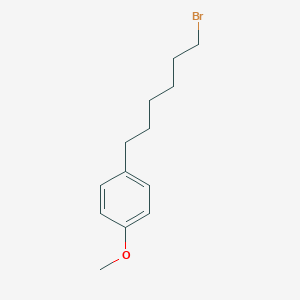
Benzene, 1-(6-bromohexyl)-4-methoxy-
Cat. No. B8417219
Key on ui cas rn:
23464-45-1
M. Wt: 271.19 g/mol
InChI Key: OCSZBAHPQSTCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04171378
Procedure details


A suspension of 0.5 mole of 6-(4-hydroxyphenyl)hexyl bromide [pepared from 6-(4-methoxyphenyl)hexyl bromide and boron tribromide in methylene dichloride according to the procedure of Example 42f], 0.125 mole of potassium iodide, 1.15 moles of 3,5-heptanedione and 1.05 moles of powdered anhydrous potassium carbonate (dried in vacuo for two hours) in 2 liters of acetone is stirred at reflux for 24 hours. One liter of solvent is distilled off and the remainder of the reaction mixture is poured with stirring into a solution of 4 liters of ice-water containing 160 ml. of concentrated hydrochloric acid. The separated product is extracted with ether and the ether extracts washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The ether is distilled off in vacuo and the excess 3,5-heptanedione removed at 70° C. (0.8 mm.) in a rotary evaporator. The residual product is crystallized from isopropyl alcohol-pentane to give 4-[6-(4-hydroxyphenyl)hexyl]-3,5-heptanedione.








Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]Br)=[CH:4][CH:3]=1.COC1C=CC(CCCCCCBr)=CC=1.B(Br)(Br)Br.[I-].[K+].[CH3:36][CH2:37][C:38](=[O:44])[CH2:39][C:40](=[O:43])[CH2:41][CH3:42].C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl.CC(C)=O>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:39]([C:38](=[O:44])[CH2:37][CH3:36])[C:40](=[O:43])[CH2:41][CH3:42])=[CH:4][CH:3]=1 |f:3.4,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)CCCCCCBr
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)CCCCCCBr
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
Step Four
|
Name
|
|
|
Quantity
|
0.125 mol
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
1.15 mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(CC(CC)=O)=O
|
|
Name
|
|
|
Quantity
|
1.05 mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 24 hours
|
|
Duration
|
24 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
One liter of solvent is distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the remainder of the reaction mixture is poured
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring into a solution of 4 liters of ice-water containing 160 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The separated product is extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the ether extracts washed with saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The ether is distilled off in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the excess 3,5-heptanedione removed at 70° C. (0.8 mm.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residual product is crystallized from isopropyl alcohol-pentane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)CCCCCCC(C(CC)=O)C(CC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
